tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate
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Overview
Description
tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate: is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include a tert-butyl carbamate moiety and a triazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution or cycloaddition.
Introduction of the Triazaspirodecane Moiety: The triazaspirodecane structure is introduced via a series of condensation reactions, often involving amines and carbonyl compounds under controlled conditions.
Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the spirocyclic core. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group within the triazaspirodecane structure. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate is used as a building block for the synthesis of more complex molecules. Its stable spirocyclic structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, while the spirocyclic core provides structural rigidity, enhancing binding affinity. This dual interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-yl]carbamate
- tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]urea
Uniqueness
The uniqueness of tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate lies in its specific combination of a spirocyclic core with a tert-butyl carbamate group. This combination provides a balance of stability and reactivity, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(3-methyl-4-oxo-1,3,9-triazaspiro[4.5]dec-1-en-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-12(2,3)20-11(19)15-10-16-13(9(18)17(10)4)6-5-7-14-8-13/h14H,5-8H2,1-4H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIXPNFLABNBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2(CCCNC2)C(=O)N1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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